molecular formula C9H13NO B13331701 2-(1H-pyrrol-2-yl)cyclopentan-1-ol

2-(1H-pyrrol-2-yl)cyclopentan-1-ol

Cat. No.: B13331701
M. Wt: 151.21 g/mol
InChI Key: NHQFRVXCIVMOLQ-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-2-yl)cyclopentan-1-ol is an organic compound with the molecular formula C9H13NO It is a derivative of cyclopentanol with a pyrrole ring attached to the cyclopentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-2-yl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the cyclization of 2-(1H-pyrrol-1-yl)aniline with alkylsilyl peroxides under copper-catalyzed oxidative conditions . This reaction proceeds through C–C bond cleavage and the formation of new C–C and C–N bonds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The pyrrole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1H-pyrrol-2-yl)cyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1H-pyrrol-2-yl)cyclopentan-1-ol exerts its effects involves interactions with molecular targets and pathways. For example, in catalytic reactions, the compound may act as a ligand, coordinating with metal centers to facilitate the formation of new chemical bonds . The specific pathways and targets depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrrol-1-yl)aniline: This compound is structurally similar and can undergo similar chemical reactions.

    2-(1H-pyrrol-1-yl)ethanol: Another similar compound with a pyrrole ring and an alcohol functional group.

    2-(1H-pyrrol-2-yl)cyclopentanone: A ketone derivative of the compound .

Uniqueness

2-(1H-pyrrol-2-yl)cyclopentan-1-ol is unique due to its specific combination of a cyclopentane ring and a pyrrole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and research .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(1H-pyrrol-2-yl)cyclopentan-1-ol

InChI

InChI=1S/C9H13NO/c11-9-5-1-3-7(9)8-4-2-6-10-8/h2,4,6-7,9-11H,1,3,5H2

InChI Key

NHQFRVXCIVMOLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C2=CC=CN2

Origin of Product

United States

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